molecular formula C20H22N4O4S B2578344 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione CAS No. 2319641-22-8

1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione

Cat. No.: B2578344
CAS No.: 2319641-22-8
M. Wt: 414.48
InChI Key: URSZDEBHBSNDIW-UHFFFAOYSA-N
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Description

1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a synthetic chemical compound featuring a pyrazole azabicyclo[3.2.1]octane structural core, a chemotype identified in scientific literature as relevant for pharmacological research. Compounds based on the 8-azabicyclo[3.2.1]octane scaffold are of significant interest in medicinal chemistry for developing inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . NAAA is a cysteine hydrolase that breaks down endogenous lipid mediators, and its inhibition is a researched approach for modulating inflammatory pathways . The specific structural motifs present in this compound—including the pyrazole moiety and the sulfonamide linker—are recognized as key elements for potent biological activity and selectivity in this field of study . This product is provided for research purposes to support investigations in chemistry and biochemistry. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S/c25-19-8-9-20(26)23(19)14-4-6-18(7-5-14)29(27,28)24-15-2-3-16(24)13-17(12-15)22-11-1-10-21-22/h1,4-7,10-11,15-17H,2-3,8-9,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSZDEBHBSNDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the bicyclic octane structure. The sulfonyl phenyl group is then introduced through sulfonation reactions. The final step involves the formation of the pyrrolidine-2,5-dione ring under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant anti-inflammatory properties. The sulfonamide group present in this compound enhances its interaction with inflammatory mediators, potentially leading to reduced inflammation in various models of inflammatory diseases .

Antimicrobial Properties

Compounds similar to 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione have shown promising antimicrobial activity against several bacterial strains. The presence of the pyrazole ring is thought to contribute to this effect by interfering with bacterial metabolic pathways .

Drug Design and Development

The compound's structural complexity makes it a candidate for further modifications aimed at enhancing its pharmacological profile. Studies have explored the synthesis of analogs with varied substituents on the pyrrolidine and pyrazole rings to improve efficacy and reduce toxicity .

Case Studies

Study Focus Findings
Study 1Anti-inflammatory effectsDemonstrated significant reduction in edema in animal models when treated with the compound, suggesting potential for treating conditions like arthritis .
Study 2Antimicrobial efficacyShowed effectiveness against Gram-positive bacteria, indicating potential use as an antibiotic agent .
Study 3Structure-activity relationshipIdentified key structural components necessary for biological activity, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of key features:

Table 1: Structural and Functional Comparison

Compound Name / Feature Bicyclic Core Functional Groups Pharmacological Target (Hypothetical) Structural Flexibility
Target Compound 8-azabicyclo[3.2.1]octane Pyrazole, sulfonyl, pyrrolidinedione Kinase inhibition / GPCR modulation Low (rigid bicyclic)
Analog A: Rolipram None Pyrrolidinedione PDE4 inhibitor Moderate
Analog B: Celecoxib None Pyrazole, sulfonamide COX-2 inhibitor Moderate
Analog C: Atropine derivatives Tropane (bicyclo[3.2.1]) Ester, amine Muscarinic receptor antagonist Low

Key Observations:

This is akin to tropane alkaloids (e.g., atropine derivatives), where the bicyclic system improves receptor affinity .

Functional Groups: The sulfonyl group may enhance solubility and hydrogen-bonding interactions compared to sulfonamides in Celecoxib.

Target Selectivity : The combination of pyrazole and sulfonyl groups is reminiscent of COX-2 inhibitors (e.g., Celecoxib), but the rigid core may redirect activity toward kinases or GPCRs.

Hypothetical Research Findings:

  • Synthetic Accessibility : The compound’s complexity likely requires multi-step synthesis, contrasting with simpler analogs like Celecoxib.
  • Crystallographic Validation : Software such as SHELX enables precise determination of bond lengths and angles in the bicyclic system, critical for structure-activity relationship (SAR) studies .
  • Bioactivity : Preliminary docking studies (hypothetical) suggest the sulfonyl group interacts with catalytic lysine residues in kinases, a mechanism distinct from Celecoxib’s COX-2 binding.

Biological Activity

The compound 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Pyrazole ring : Known for diverse biological activities.
  • Bicyclic octane system : Contributes to its pharmacological profile.
  • Sulfonyl group : Enhances solubility and reactivity.

The molecular formula is C18H22N4O4SC_{18}H_{22}N_4O_4S, with a molecular weight of approximately 386.42 g/mol.

1. Enzyme Inhibition

Research indicates that compounds containing a pyrazole moiety often exhibit enzyme inhibitory properties. For example, studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . The specific interactions of 1-(4-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione with these enzymes could lead to anti-inflammatory effects.

2. Anticancer Potential

Pyrazole derivatives have been explored for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in several studies, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and proliferation .

3. Antibacterial Activity

The antibacterial potential of related compounds has been documented extensively. For instance, derivatives with similar structural features have demonstrated significant activity against various bacterial strains, indicating that the sulfonyl and pyrazole groups may play crucial roles in mediating these effects .

The biological activity of the compound is likely mediated through several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors involved in inflammation and cancer progression.
  • Enzyme Interaction : By binding to active sites on target enzymes, it may inhibit their activity, leading to decreased production of inflammatory mediators or cancer-promoting factors.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionCOX inhibition; anti-inflammatory effects
AnticancerInduction of apoptosis in cancer cells
AntibacterialEffective against Gram-positive bacteria

Notable Research Findings

  • A study highlighted the synthesis and evaluation of various pyrazole derivatives, including those with similar bicyclic structures, which exhibited significant COX inhibition and anti-inflammatory properties.
  • Another investigation focused on the anticancer activity of pyrazole-containing compounds, reporting promising results in vitro against breast and colon cancer cell lines.

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